molecular formula C9H6BrNO2S B8122923 Methyl 2-bromo-5-thiocyanatobenzoate

Methyl 2-bromo-5-thiocyanatobenzoate

Cat. No.: B8122923
M. Wt: 272.12 g/mol
InChI Key: KWNHXDQDGOIZDW-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-thiocyanatobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom at the second position and a thiocyanate group at the fifth position on the benzene ring, with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-5-thiocyanatobenzoate can be synthesized through several synthetic routes. One common method involves the bromination of methyl 5-thiocyanatobenzoate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Another method involves the thiocyanation of methyl 2-bromobenzoate. This reaction can be achieved using thiocyanate salts such as potassium thiocyanate or ammonium thiocyanate in the presence of a suitable oxidizing agent like hydrogen peroxide or iodine. The reaction is typically conducted in an organic solvent such as acetonitrile or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and thiocyanation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. The choice of reagents and conditions is crucial to minimize by-products and ensure the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-thiocyanatobenzoate undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The thiocyanate group can be reduced to an amine or thiol group using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Oxidation: The thiocyanate group can be oxidized to a sulfonyl or sulfinyl group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents like lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.

    Oxidation: Oxidizing agents like hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Major Products Formed

    Nucleophilic substitution: Products such as methyl 2-azido-5-thiocyanatobenzoate, methyl 2-thiol-5-thiocyanatobenzoate, or methyl 2-methoxy-5-thiocyanatobenzoate.

    Reduction: Products such as methyl 2-bromo-5-aminobenzoate or methyl 2-bromo-5-thiolbenzoate.

    Oxidation: Products such as methyl 2-bromo-5-sulfonylbenzoate or methyl 2-bromo-5-sulfinylbenzoate.

Scientific Research Applications

Methyl 2-bromo-5-thiocyanatobenzoate has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting cancer and infectious diseases.

    Material Science: It is used in the synthesis of functional materials, including polymers and dyes.

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of methyl 2-bromo-5-thiocyanatobenzoate depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of enzymes or receptors by binding to their active sites. The bromine and thiocyanate groups can interact with amino acid residues in the target protein, leading to inhibition of its activity. The exact molecular targets and pathways involved vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Methyl 2-bromo-5-thiocyanatobenzoate can be compared with other similar compounds, such as:

    Methyl 2-bromo-5-methoxybenzoate: Similar in structure but with a methoxy group instead of a thiocyanate group. It is used as a pharmaceutical intermediate.

    Methyl 2-bromo-5-chlorobenzoate: Contains a chlorine atom instead of a thiocyanate group. It is also used as a pharmaceutical intermediate.

    Methyl 2-bromo-5-nitrobenzoate: Contains a nitro group instead of a thiocyanate group. It is used in the synthesis of various organic compounds.

The uniqueness of this compound lies in its thiocyanate group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

methyl 2-bromo-5-thiocyanatobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2S/c1-13-9(12)7-4-6(14-5-11)2-3-8(7)10/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNHXDQDGOIZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)SC#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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